molecular formula C21H20N2OS B2693823 4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-84-6

4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2693823
CAS RN: 895641-84-6
M. Wt: 348.46
InChI Key: CTOZAANFPRUUAX-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA, imparting diverse pharmacological properties .

Scientific Research Applications

Green Synthesis and Biological Activity

Ionic Liquid Mediated Synthesis

A novel method has been established for synthesizing chromone-pyrimidine coupled derivatives using an eco-friendly and reusable catalyst, Triethyl ammonium sulphate [Et3NH][HSO4]. This approach offers excellent yields, short reaction times, and mild conditions, highlighting the environmental benefits of green chemistry in drug synthesis. The synthesized compounds exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties, underscoring the pharmacological importance of chromone and pyrimidine pharmacophores when combined (A. P. Nikalje et al., 2017).

Nonlinear Optical Applications

Structural and Optical Exploration

The pyrimidine ring, a core component of DNA and RNA, has been explored for its nonlinear optical (NLO) properties. Studies involving phenyl pyrimidine derivatives have shown significant NLO character, recommending their use in optoelectronic applications. This highlights the potential of thiopyrimidine derivatives in advancing materials science and photonics (A. Hussain et al., 2020).

Antitubercular and Antimicrobial Activity

Synthesis and Evaluation of Novel Derivatives

Research into chromeno[2,3-d]pyrimidine derivatives has yielded compounds with pronounced antitubercular and antimicrobial activities. The synthesis of these compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile and their subsequent evaluation against various bacterial and fungal strains demonstrate their potential as effective antimicrobial agents (Nimesh R. Kamdar et al., 2011).

Antimicrobial and Antioxidant Properties

Catalyst-Free Synthesis and Biological Evaluation

A catalyst-free, one-pot synthesis method has been developed for creating diversely substituted chromeno[2,3-d]pyrimidinone derivatives. These compounds have been evaluated for their in vitro antimicrobial activity, showcasing their potential in developing new antibacterial and antifungal treatments. Additionally, a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds has yielded novel compounds with significant antioxidant activity, indicating their potential in oxidative stress management and disease prevention (G. Brahmachari & Nayana Nayek, 2017; Soheila Khajeh Dangolani et al., 2018).

Mechanism of Action

Future Directions

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This suggests that there could be future research directions involving similar compounds like “4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine”.

properties

IUPAC Name

4-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-4-25-21-17-12-16-11-14(3)7-10-18(16)24-20(17)22-19(23-21)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZAANFPRUUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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